molecular formula C17H14N2O4 B11627145 7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one

7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one

Cat. No.: B11627145
M. Wt: 310.30 g/mol
InChI Key: ODTDEBPPPNCAQJ-UHFFFAOYSA-N
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Description

7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of azo dyes This compound is characterized by the presence of a chromen-2-one core structure, which is a coumarin derivative, and an azo group (-N=N-) linking a methoxyphenyl group to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-methoxyaniline. This involves treating 4-methoxyaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-4-methylcoumarin in an alkaline medium (usually sodium hydroxide) to form the azo compound.

The reaction conditions generally involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The azo group can be reduced to form the corresponding amine using reducing agents like sodium dithionite or zinc in acetic acid.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in an aqueous medium or zinc in acetic acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide or pyridine).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a dye and pH indicator due to its vibrant color and pH-sensitive properties.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.

The compound’s effects are mediated through its ability to bind to specific molecular targets, altering their function and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
  • Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate

Uniqueness

7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the presence of a chromen-2-one core and an azo group linking a methoxyphenyl group. These structural elements confer distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

7-hydroxy-6-[(4-methoxyphenyl)diazenyl]-4-methylchromen-2-one

InChI

InChI=1S/C17H14N2O4/c1-10-7-17(21)23-16-9-15(20)14(8-13(10)16)19-18-11-3-5-12(22-2)6-4-11/h3-9,20H,1-2H3

InChI Key

ODTDEBPPPNCAQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)N=NC3=CC=C(C=C3)OC)O

Origin of Product

United States

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